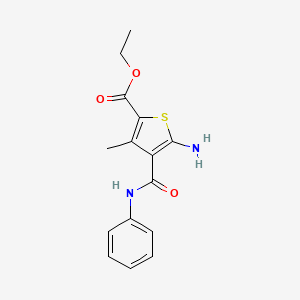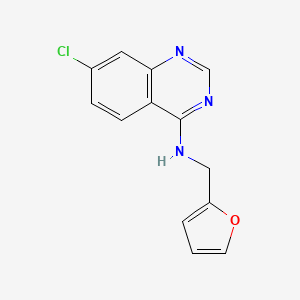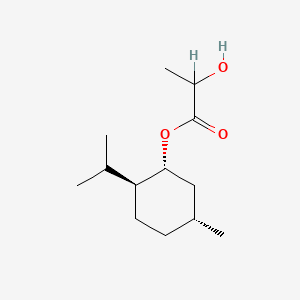![molecular formula C11H9N3O3 B1223639 1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one](/img/structure/B1223639.png)
1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyrano core fused with a triazolone ring, along with a hydroxyethyl side chain. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
準備方法
The synthesis of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyrano Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyrano structure.
Introduction of the Triazolone Ring: The triazolone ring is introduced through a series of reactions involving azide intermediates and cyclization steps.
Attachment of the Hydroxyethyl Group: The hydroxyethyl side chain is added via nucleophilic substitution or addition reactions, often using ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyrano or triazolone rings, using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
科学的研究の応用
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone has been explored for various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s potential bioactivity is of interest in drug discovery, particularly for its interactions with biological targets.
Industry: Its chemical stability and reactivity make it suitable for use in materials science, including the development of novel polymers and coatings.
作用機序
The mechanism by which 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxyethyl group can enhance solubility and facilitate binding to target sites, while the benzopyrano and triazolone rings contribute to the compound’s overall stability and reactivity.
類似化合物との比較
1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone can be compared with other similar compounds, such as:
Benzopyran Derivatives: These compounds share the benzopyrano core but may lack the triazolone ring, resulting in different chemical and biological properties.
Triazolone Derivatives: Compounds with the triazolone ring but without the benzopyrano structure may exhibit distinct reactivity and applications.
Hydroxyethyl Substituted Compounds: These compounds feature the hydroxyethyl group but differ in their core structures, leading to variations in solubility and bioactivity.
The uniqueness of 1-(2-Hydroxyethyl)-4-1benzopyrano[3,4-d]triazolone lies in its combined structural features, which confer a balance of stability, reactivity, and potential bioactivity, making it a versatile compound for various scientific endeavors.
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-6-5-14-10-7-3-1-2-4-8(7)17-11(16)9(10)12-13-14/h1-4,15H,5-6H2 |
InChIキー |
QZQOQRVWBXBSOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NN3CCO |
溶解性 |
12.1 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1223556.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223558.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B1223562.png)
![2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B1223563.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)

![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)
![N-(3-dibenzofuranyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1223572.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


